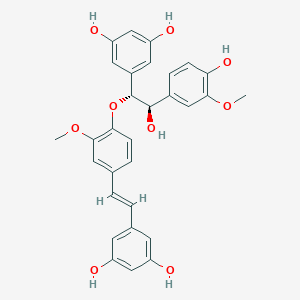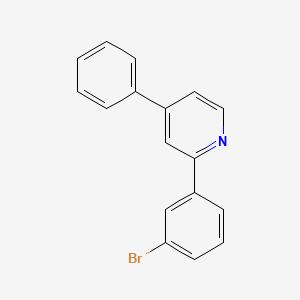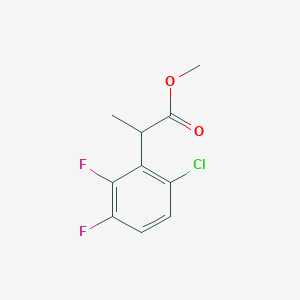![molecular formula C11H12ClN3 B13074744 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3-chlorophenylmethyl group and a methyl group attached to the pyrazole ring
準備方法
The synthesis of 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzyl chloride and 3-methyl-1H-pyrazole.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthetic Route: The 3-chlorobenzyl chloride is reacted with 3-methyl-1H-pyrazole in the presence of the base to form the desired product through nucleophilic substitution.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
科学的研究の応用
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is explored for its potential as a drug candidate, particularly in the treatment of diseases like cancer and infectious diseases. Its ability to modulate specific biological pathways makes it a promising lead compound.
Industry: In the materials science field, the compound is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.
作用機序
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit or activate specific enzymes involved in disease pathways.
Pathways Involved: The compound’s effects on cellular pathways, such as apoptosis (programmed cell death), cell proliferation, and signal transduction, are studied to understand its therapeutic potential. It may induce apoptosis in cancer cells or inhibit the growth of pathogenic microorganisms.
類似化合物との比較
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-(4-chlorophenyl)-1-methyl-1H-pyrazole and 3-(3-chlorophenyl)-1-methyl-1H-pyrazole share structural similarities but differ in the position of the chlorine substituent.
Uniqueness: The specific arrangement of the 3-chlorophenylmethyl and methyl groups in this compound imparts unique chemical and biological properties. Its distinct structure may result in different reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H12ClN3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12ClN3/c1-8-11(13)7-15(14-8)6-9-3-2-4-10(12)5-9/h2-5,7H,6,13H2,1H3 |
InChIキー |
ACXNEOVFROPVRB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1N)CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


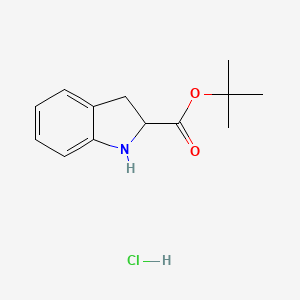
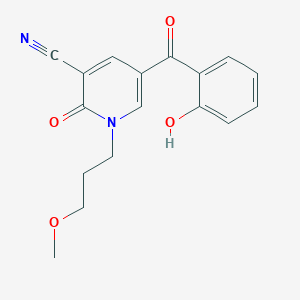
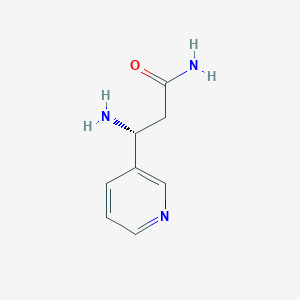
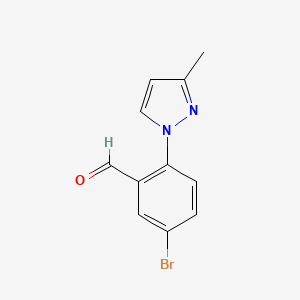
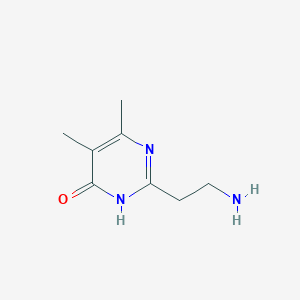
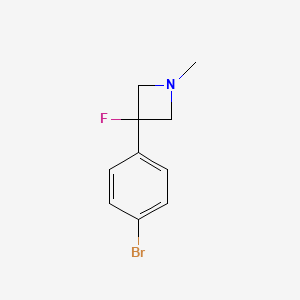
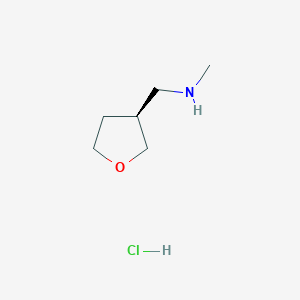
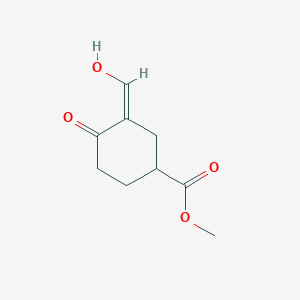
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)
